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Compound of Interest

Compound Name: Anticancer agent 209

Cat. No.: B1370920 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
Anticancer Agent 209, identified by the CAS number 545445-44-1, is a potent and selective

small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). While

also known as an intermediate in the synthesis of the anticoagulant Apixaban, this compound

has demonstrated notable anticancer properties, particularly against colon cancer cell lines. Its

mechanism of action centers on the critical RAS-RAF-MEK-ERK signaling pathway, a

frequently dysregulated cascade in various human cancers. This technical guide provides a

comprehensive overview of the available data on Anticancer Agent 209, including its chemical

properties, mechanism of action, preclinical data, and detailed experimental methodologies.

Chemical and Physical Properties
Anticancer Agent 209, with the chemical name 3-Morpholino-1-(4-(2-oxopiperidin-1-

yl)phenyl)-5,6-dihydropyridin-2(1H)-one, possesses the following properties:
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Property Value Reference

CAS Number 545445-44-1 [1][2]

Molecular Formula C₂₀H₂₅N₃O₃ [2]

Molecular Weight 355.44 g/mol [2]

IUPAC Name

3-morpholino-1-(4-(2-

oxopiperidin-1-yl)phenyl)-5,6-

dihydropyridin-2(1H)-one

[2]

Synonyms

Anticancer agent 209, GDC-

0994, Ravoxertinib, Apixaban

Impurity 33

[3]

Physical Form Solid [2]

Storage Temperature
2-8°C, sealed in a dry

environment
[2]

Mechanism of Action: Inhibition of the RAS-RAF-
MEK-ERK Signaling Pathway
The primary anticancer mechanism of Agent 209 is its potent and selective inhibition of ERK1

and ERK2, the final kinases in the RAS-RAF-MEK-ERK signaling cascade. This pathway is a

crucial regulator of cellular processes, including proliferation, differentiation, survival, and

migration. In many cancers, mutations in upstream components like RAS or BRAF lead to

constitutive activation of this pathway, driving uncontrolled cell growth.

By targeting ERK1/2, Anticancer Agent 209 blocks the phosphorylation of downstream

substrates, thereby inhibiting the transcriptional and cytoplasmic events that promote

tumorigenesis.

Signaling Pathway Diagram
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Figure 1. Mechanism of Action of Anticancer Agent 209
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Caption: Figure 1. Mechanism of Action of Anticancer Agent 209.
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Preclinical Data
In Vitro Efficacy
Anticancer Agent 209 has demonstrated significant cytotoxic activity against a panel of

human cancer cell lines, with particular efficacy noted in colon cancer.

Parameter Value Cell Line(s) Reference

ERK1 Biochemical

Potency (IC₅₀)
1.1 nM -

ERK2 Biochemical

Potency (IC₅₀)
0.3 nM -

Antitumor Activity
Exhibited cytotoxic

activity

Human colon cancer

cells
[3]

In Vivo Efficacy
While specific in vivo data for "Anticancer agent 209" is not readily available in the public

domain, studies on its alias, GDC-0994 (ravoxertinib), have shown significant single-agent

activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human

xenograft tumors in mice.

Experimental Protocols
The following are detailed, representative methodologies for key experiments cited in the

characterization of ERK1/2 inhibitors like Anticancer Agent 209.

Synthesis of Anticancer Agent 209
A general two-step synthesis procedure is outlined below:

Step 1: Acylation

To a reaction flask containing 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-

one and a suitable base (e.g., N-ethyl-N,N-diisopropylamine) in a solvent like

tetrahydrofuran, add 5-bromovaleroyl chloride at a controlled temperature (e.g., 0-40°C).
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Allow the reaction to proceed for a specified time (e.g., 1 hour).

Step 2: Cyclization

To the reaction mixture from Step 1, add a strong base such as sodium hydride in a solvent

system like ethyl acetate and tert-butyl alcohol at a controlled temperature (e.g., 10-40°C).

Maintain the reaction for a sufficient duration (e.g., 3 hours) to ensure complete cyclization.

Upon completion, the product, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-

dihydropyridin-2(1H)-one, can be isolated and purified using standard organic chemistry

techniques.

In Vitro Kinase Inhibition Assay (ERK1/2)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Anticancer Agent
209 against ERK1 and ERK2 kinases.

Materials:

Recombinant active ERK1 and ERK2 enzymes

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-

35, 1 mM DTT)

ATP

A suitable substrate peptide (e.g., a fluorescently labeled peptide or a biotinylated peptide)

Anticancer Agent 209 (serially diluted in DMSO)

A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well assay plates

Procedure:

Prepare serial dilutions of Anticancer Agent 209 in DMSO.
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In a 384-well plate, add the kinase buffer.

Add the diluted inhibitor to the wells.

Add the respective ERK enzyme (ERK1 or ERK2) to the wells and incubate for a defined

period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

Stop the reaction and measure the kinase activity using a suitable detection method (e.g.,

luminescence for ADP-Glo™).

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value

by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Anticancer Agent 209 on cancer cell lines.

Materials:

Human cancer cell lines (e.g., colon cancer cell lines)

Complete cell culture medium

Anticancer Agent 209 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plates

Multichannel pipette

Plate reader
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Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of Anticancer Agent 209 (and a vehicle control,

DMSO) and incubate for a specified period (e.g., 72 hours).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow

the formation of formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC₅₀ value.

In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of Anticancer Agent 209 in a living organism.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cells with a constitutively active RAS-RAF-MEK-ERK pathway

Anticancer Agent 209 formulated for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject the human cancer cells into the flank of the immunocompromised

mice.
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Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer Anticancer Agent 209 (at a predetermined dose and schedule) or the vehicle

control to the respective groups.

Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic biomarker analysis).

Compare the tumor growth inhibition between the treatment and control groups to assess the

efficacy of the compound.

Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the preclinical evaluation of

Anticancer Agent 209 and the logical relationship between its mechanism and its observed

effects.
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Figure 2. Preclinical Evaluation Workflow
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Caption: Figure 2. Preclinical Evaluation Workflow.
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Figure 3. Logical Relationship of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1370920?utm_src=pdf-body-img
https://www.benchchem.com/product/b1370920?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one synthesis -
chemicalbook [chemicalbook.com]

2. wjpsonline.com [wjpsonline.com]

3. A high throughput assay to identify substrate-selective inhibitors of the ERK protein
kinases - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Anticancer Agent 209 (CAS 545445-
44-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1370920#anticancer-agent-209-cas-number-545445-
44-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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